molecular formula C5H11NO2 B1485517 trans-2-(Methoxyamino)cyclobutan-1-ol CAS No. 2165460-19-3

trans-2-(Methoxyamino)cyclobutan-1-ol

Cat. No.: B1485517
CAS No.: 2165460-19-3
M. Wt: 117.15 g/mol
InChI Key: NYDKOQVSESYVSX-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(Methoxyamino)cyclobutan-1-ol (CAS: 2165460-19-3) is a cyclobutane-derived compound featuring a hydroxyl group at position 1 and a methoxyamino (-NH-OCH₃) substituent at position 2 in a trans-configuration.

Properties

IUPAC Name

(1R,2R)-2-(methoxyamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-6-4-2-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDKOQVSESYVSX-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural analogs of trans-2-(Methoxyamino)cyclobutan-1-ol, highlighting variations in substituents, molecular formulas, and molar masses:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Characteristics
This compound 2165460-19-3 C₅H₁₁NO₂* ~117† Methoxyamino (-NH-OCH₃) group; compact, polar substituent.
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol 1847433-55-9 C₁₂H₁₇NO 191.27 Bulky aromatic substituent with a methylbenzyl group; increased lipophilicity.
trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol 56771-63-2 C₁₂H₁₇NO 191.27‡ Dimethylphenylamino group; planar aromatic ring enhances π-π interactions.
trans-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclobutan-1-ol 2166209-93-2 C₁₃H₁₇NO 205.29‡ Heterocyclic tetrahydroisoquinoline substituent; potential for enhanced receptor binding.
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol 2139858-66-3 C₉H₁₆N₂O 168.24‡ Diazepane ring; introduces basic nitrogen atoms, altering pH-dependent solubility.

*Calculated based on cyclobutanol (C₄H₈O) + methoxyamino (-NH-OCH₃). †Estimated molar mass. ‡Calculated from molecular formula.

Key Observations

Substituent Bulk and Polarity: The methoxyamino group in the parent compound is smaller and more polar than aromatic or heterocyclic substituents in analogs. This may improve aqueous solubility compared to analogs like trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol, which have higher lipophilicity due to aromatic rings .

Methoxyamino’s electron-donating -OCH₃ group may stabilize the amino moiety, contrasting with electron-withdrawing effects of aromatic substituents .

Biological Relevance: While direct biological data for this compound are scarce, analogs with aromatic or heterocyclic groups (e.g., tetrahydroisoquinoline derivatives) are often explored for antimicrobial or anticancer activities due to their structural similarity to bioactive scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(Methoxyamino)cyclobutan-1-ol
Reactant of Route 2
trans-2-(Methoxyamino)cyclobutan-1-ol

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